5-Methoxy-8-methyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
5-Methoxy-8-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines It is characterized by a quinoline core structure with a methoxy group at the 5-position and a methyl group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-8-methyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the reduction of the corresponding quinoline derivative. For example, the reduction of 5-methoxy-8-methylquinoline using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas can yield the desired tetrahydroquinoline .
Another method involves the cyclization of appropriate precursors. For instance, the reaction of 5-methoxy-2-nitrobenzaldehyde with methylamine followed by reduction and cyclization can produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-8-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Electrophiles such as halogens, nitrating agents
Major Products Formed
Oxidation: Quinoline derivatives
Reduction: Fully saturated tetrahydroquinoline derivatives
Substitution: Functionalized tetrahydroquinoline derivatives
Scientific Research Applications
5-Methoxy-8-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methoxy-8-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
8-Methyl-1,2,3,4-tetrahydroquinoline: Lacks the methoxy group at the 5-position.
5-Methoxy-1,2,3,4-tetrahydroquinoline: Lacks the methyl group at the 8-position.
1,2,3,4-Tetrahydroquinoline: Lacks both the methoxy and methyl groups.
Uniqueness
5-Methoxy-8-methyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
5-methoxy-8-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C11H15NO/c1-8-5-6-10(13-2)9-4-3-7-12-11(8)9/h5-6,12H,3-4,7H2,1-2H3 |
InChI Key |
AXIUSYOQXJPFRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)CCCN2 |
Origin of Product |
United States |
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